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Disclaimer: The Phase 1 clinical trial for PF-06815345 hydrochloride (NCT02654899) was
terminated due to a strategic business decision and not for safety or efficacy concerns.[1]
Consequently, there is a lack of publicly available clinical or preclinical pharmacokinetic and
metabolism data for this compound. This guide provides a comprehensive overview of the
planned investigations based on the available clinical trial protocol and general knowledge of
PCSK®9 inhibitors.

Introduction

PF-06815345 hydrochloride is an orally active, potent small molecule inhibitor of proprotein
convertase subtilisin/kexin type 9 (PCSK9).[2][3] By inhibiting PCSK9, PF-06815345 was
developed to increase the number of low-density lipoprotein (LDL) receptors on the surface of
hepatocytes, thereby enhancing the clearance of LDL cholesterol (LDL-C) from the circulation.
This document outlines the proposed pharmacokinetic and metabolic studies for PF-06815345
hydrochloride, providing a framework for understanding its intended clinical development.

Mechanism of Action: PCSK9 Inhibition

PF-06815345 hydrochloride was designed to disrupt the interaction between PCSK9 and the
LDL receptor (LDLR). Under normal physiological conditions, PCSK9 binds to the LDLR on the
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surface of hepatocytes, targeting the receptor for lysosomal degradation. This process reduces
the number of available LDLRs to clear circulating LDL-C. By inhibiting this interaction, PF-
06815345 would theoretically lead to increased recycling of the LDLR to the hepatocyte
surface, resulting in lower plasma LDL-C levels.
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Figure 1: Mechanism of Action of PF-06815345 Hydrochloride.

Planned Pharmacokinetic and Metabolism Studies

The planned Phase 1 clinical trial for PF-06815345 hydrochloride (NCT02654899) was a
randomized, double-blind, placebo-controlled study in healthy adult subjects.[1] The primary
objective was to assess the safety, tolerability, and pharmacokinetics of single escalating oral
doses.[1] The study also intended to characterize the pharmacokinetics of two different
formulations and the effect of food.[1]
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In Vivo Pharmacokinetics

The clinical trial protocol outlined the collection of several key pharmacokinetic parameters for
both PF-06815345 and its metabolite, PF-06811701.[1] While the actual data was not
generated due to trial termination, the intended measurements provide insight into the
compound's expected characterization.

Table 1: Planned In Vivo Pharmacokinetic Parameters for PF-06815345 and its Metabolite (PF-

06811701)

Parameter Description Significance
Maximum observed plasma Indicates the rate of
Cmax ) ]
concentration absorption.
. Provides information on the
Tmax Time to reach Cmax )
rate of absorption.
Area under the plasma
concentration-time curve from Represents the total drug
AUC(0-1) _ L
time O to the last measurable exposure over a finite time.
concentration
Area under the plasma
) S Represents the total drug
AUC(0-inf) concentration-time curve from )
) o exposure after a single dose.
time 0 to infinity
Determines the time it takes for
t1/2 Elimination half-life the plasma concentration to
reduce by half.
o Indicates the extent of drug
Vz/F Apparent volume of distribution S ]
distribution into the tissues.
CLE Apparent total clearance of the = Measures the body's efficiency
drug from plasma in eliminating the drug.
Metabolism
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The clinical trial protocol explicitly included the monitoring of a metabolite, PF-06811701.[1]
This indicates that in preclinical studies, this was likely identified as a significant human
metabolite. The planned assessment of its pharmacokinetic profile suggests its potential
contribution to the overall pharmacological effect or safety profile of PF-06815345.

In the absence of specific data for PF-06815345, typical in vitro metabolism studies would have
been conducted to identify the metabolic pathways and the enzymes responsible for its
biotransformation.

Table 2: Typical In Vitro Metabolism Assays

Assay Purpose

To determine the intrinsic clearance and identify
Metabolic Stability in Liver Microsomes the primary cytochrome P450 (CYP) enzymes

involved in metabolism.

To provide a more complete picture of
) S metabolism, including both Phase | (e.g., CYP-
Metabolic Stability in Hepatocytes ) S
mediated) and Phase Il (e.g., glucuronidation)

reactions.

To assess the potential of PF-06815345 to
CYP Inhibition Assay inhibit major CYP enzymes, which could lead to

drug-drug interactions.

] o To characterize the chemical structures of
Metabolite Identification _ _ _ o
metabolites formed in various in vitro systems.

Experimental Protocols (General Overview)

While specific protocols for PF-06815345 are not available, the following represents a
generalized workflow for the type of in vivo pharmacokinetic studies that were planned.
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Figure 2: Generalized Experimental Workflow for a Phase 1 Pharmacokinetic Study.
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In Vivo Pharmacokinetic Study Protocol (lllustrative)

o Subject Recruitment: Healthy male and non-childbearing female subjects, aged 18-55 years,
with a BMI between 17.5 and 30.5 kg/m 2, would have been enrolled after providing informed
consent.[1]

» Study Design: A randomized, single-blind, placebo-controlled, single ascending dose design
would have been employed.

e Dosing: Subjects would have received a single oral dose of PF-06815345 hydrochloride or
a matching placebo.

e Blood Sampling: Blood samples would have been collected at pre-specified time points
before and after dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

e Bioanalysis: Plasma concentrations of PF-06815345 and its metabolite, PF-06811701, would
have been determined using a validated liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method.

e Pharmacokinetic Analysis: Plasma concentration-time data would have been analyzed using
non-compartmental methods to determine the pharmacokinetic parameters listed in Table 1.

In Vitro Metabolism Protocol (lllustrative)

 Incubation: PF-06815345 would be incubated with human liver microsomes or cryopreserved
human hepatocytes in the presence of appropriate cofactors (e.g., NADPH for CYP-
mediated metabolism).

» Time Points: Aliquots would be removed at various time points (e.g., 0, 5, 15, 30, 60
minutes).

o Sample Preparation: The reactions would be quenched, and the samples processed for
analysis.

e Analysis: The disappearance of the parent compound and the formation of metabolites would
be monitored by LC-MS/MS.
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o Data Analysis: The rate of disappearance of PF-06815345 would be used to calculate the
intrinsic clearance. Metabolite structures would be elucidated using high-resolution mass
spectrometry.

Conclusion

Although the clinical development of PF-06815345 hydrochloride was discontinued, the
planned studies outlined in the Phase 1 clinical trial protocol provide a clear roadmap of the
intended pharmacokinetic and metabolic characterization of this oral PCSK9 inhibitor. The
focus on both the parent compound and its metabolite, PF-06811701, underscores the
importance of understanding the complete disposition of a drug candidate. The information
presented here, based on the available public records, serves as a valuable technical guide for
researchers and scientists in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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